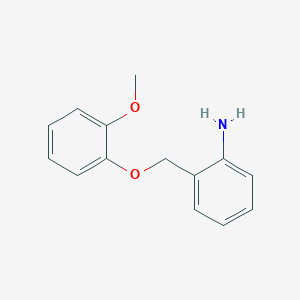

2-(2-Methoxyphenoxymethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxyphenoxymethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C14H15NO2 and a molecular weight of approximately 229.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a biochemical with a molecular weight of 229.28 . The compound’s specific physical and chemical properties were not found in the search results.Scientific Research Applications

Spectroscopic and Theoretical Studies

Spectroscopic studies, supported by density functional and ab initio theoretical calculations, provide insights into the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline derivatives. These investigations reveal the conformational preferences and vibrational behaviors of these compounds, contributing to our understanding of their molecular characteristics (Finazzi et al., 2003).

Polymerization Studies

Research on the chemical polymerization of aniline derivatives, including 2-methoxyaniline, in a two-phase water/pentane system, highlights the formation of amorphous materials and soluble oligomers. These studies are crucial for developing advanced materials with specific properties (Mazur, 2007).

Electrochemical Studies

The degradation of aniline solutions through electrocatalytic oxidation presents a method for treating wastewater containing aniline derivatives. This process, which involves the production of hydroxyl radicals, underscores the potential for removing toxic compounds from water sources (Li et al., 2003).

Synthesis and Characterization

The development of efficient synthesis methods for aniline derivatives, including investigations into their crystal structures and spectroscopic properties, enables the creation of novel compounds with potential applications in various domains, such as materials science and pharmaceuticals (Jiancheng et al., 2012).

Oxidative Conversion Studies

Studies on the oxidative conversion of anilines to azobenzenes provide valuable insights into organic synthesis techniques. These findings contribute to advancements in the production of dyes, plastics, and pharmaceuticals by establishing efficient methods for synthesizing key intermediates (Manjunatha et al., 2016).

Environmental Applications

Investigations into the Fenton-like oxidation of methoxyanilines offer potential environmental applications by treating wastewater containing these toxic and carcinogenic compounds. Such studies are crucial for reducing the harmful impact of industrial effluents on aquatic life and public health (Chaturvedi & Katoch, 2020).

Mechanism of Action

Properties

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUITYLJZRSSRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2579868.png)

![1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2579869.png)

![4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2579872.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)

![2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2579877.png)

![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)